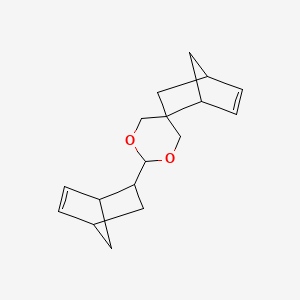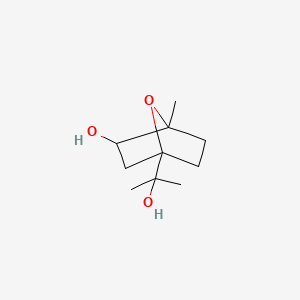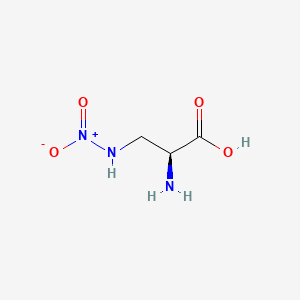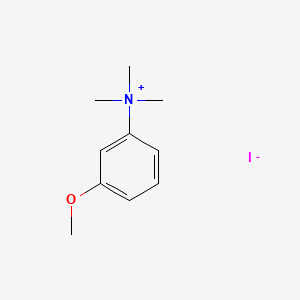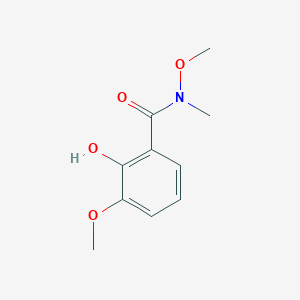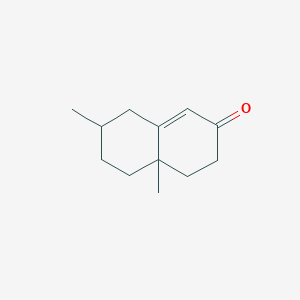
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings, which can undergo various chemical modifications. This particular compound is notable for its hexahydro structure, indicating the presence of additional hydrogen atoms compared to the standard naphthalene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one typically involves the hydrogenation of a naphthalene derivative. Common starting materials include 4a,7-Dimethyl-naphthalene, which undergoes catalytic hydrogenation under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process would include the purification of the final product through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, or materials.
Mecanismo De Acción
The mechanism of action of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4a,7-Dimethyl-naphthalene: Lacks the hexahydro structure, making it less saturated.
Hexahydronaphthalene: Similar hydrogenation but without the dimethyl groups.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially hydrogenated naphthalene with different hydrogenation pattern.
Uniqueness
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is unique due to its specific hydrogenation pattern and the presence of dimethyl groups, which can influence its chemical reactivity and physical properties.
Propiedades
Número CAS |
61187-86-8 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4a,7-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-9-3-5-12(2)6-4-11(13)8-10(12)7-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
LROHDRDYRKPWOS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CCC(=O)C=C2C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


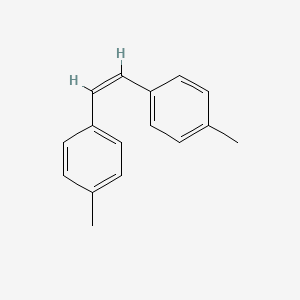
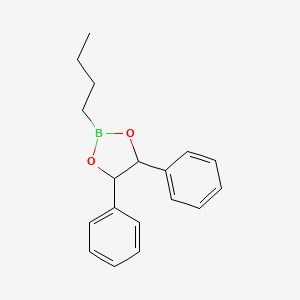
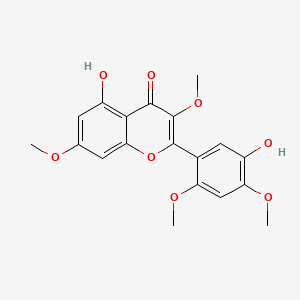
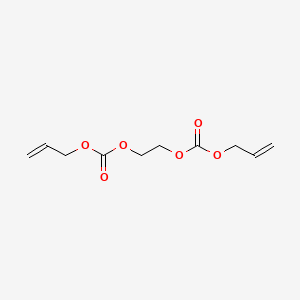
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
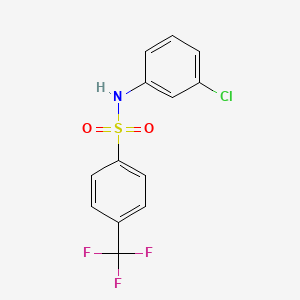
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
